molecular formula C11H12F2N2O B4647092 N-cyclobutyl-N'-(2,4-difluorophenyl)urea

N-cyclobutyl-N'-(2,4-difluorophenyl)urea

Cat. No.: B4647092
M. Wt: 226.22 g/mol
InChI Key: CUSHRAKZBJPDPJ-UHFFFAOYSA-N
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Description

N-Cyclobutyl-N'-(2,4-difluorophenyl)urea is a urea derivative featuring a cyclobutyl substituent on one nitrogen atom and a 2,4-difluorophenyl group on the adjacent nitrogen. Urea derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and material science due to their hydrogen-bonding capacity and structural versatility. The cyclobutyl group introduces steric bulk and conformational rigidity, which may influence binding affinity and metabolic stability compared to smaller alkyl or aromatic substituents.

Properties

IUPAC Name

1-cyclobutyl-3-(2,4-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O/c12-7-4-5-10(9(13)6-7)15-11(16)14-8-2-1-3-8/h4-6,8H,1-3H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSHRAKZBJPDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-N’-(2,4-difluorophenyl)urea typically involves the reaction of cyclobutylamine with 2,4-difluorophenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of N-cyclobutyl-N’-(2,4-difluorophenyl)urea may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: N-cyclobutyl-N’-(2,4-difluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-cyclobutyl-N’-(2,4-difluorophenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-cyclobutyl-N’-(2,4-difluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Urea Derivatives

Compound Name Molecular Formula Molecular Weight Substituents logP* Key Applications
This compound C₁₁H₁₁F₂N₂O ~237.23† Cyclobutyl, 2,4-difluorophenyl ~3.5‡ Research chemical (hypothetical)
N-(2,4-Difluorophenyl)-N'-methylurea [39718-27-9] C₈H₈F₂N₂O 186.16 Methyl, 2,4-difluorophenyl ~2.1 Pharmaceutical intermediate
N-(2-Fluoro-4-chlorophenyl)urea [1037142-46-3] C₇H₆ClFN₂O 188.59 2-Fluoro-4-chlorophenyl ~3.0 Pharma intermediate, pesticide
Fluometuron [N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea] C₁₀H₁₁F₃N₂O 232.20 Dimethyl, 3-CF₃-phenyl ~2.8 Herbicide
N-[2-(4-Chlorophenyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea C₁₆H₁₃Cl₂F₃N₂O 377.19 4-Cl-phenethyl, 2-Cl-5-CF₃-phenyl 4.884 Research compound

*Estimated logP values based on substituent contributions.
†Calculated molecular weight assuming cyclobutyl (C₄H₇) substituent.
‡Predicted using fragment-based methods.

Key Differences and Implications

Fluometuron’s trifluoromethyl group (logP ~2.8) balances hydrophobicity and electron-withdrawing effects, favoring herbicidal activity .

Linear alkyl chains (e.g., phenethyl in ) enhance flexibility, whereas rigid substituents like cyclobutyl may restrict rotational freedom, affecting binding kinetics .

Chlorine substituents (e.g., in N-(2-fluoro-4-chlorophenyl)urea) increase electronegativity and logP, favoring agrochemical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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